8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Descripción
This compound is a heterocyclic molecule featuring a fused triazolo[4,3-a]pyridin-3-one core. Key structural elements include:
- A 1,2,4-oxadiazole ring substituted with a 4-methylphenyl group at position 3, attached to the pyridine moiety at position 6.
- The triazolo-pyridinone scaffold, which is common in medicinal chemistry due to its stability and hydrogen-bonding capabilities.
Propiedades
IUPAC Name |
8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-oxo-2-piperidin-1-ylethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3/c1-15-7-9-16(10-8-15)19-23-21(31-25-19)17-6-5-13-27-20(17)24-28(22(27)30)14-18(29)26-11-3-2-4-12-26/h5-10,13H,2-4,11-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAYZARILWOTKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN4C3=NN(C4=O)CC(=O)N5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multi-step reactions. The process begins with the preparation of the oxadiazole and triazole intermediates, followed by their coupling with the pyridine ring. Common reagents used in these reactions include hydrazine, acetic anhydride, and various catalysts to facilitate the formation of the desired heterocyclic structures.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides, depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary, including temperature, solvent, and catalyst choice, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a wide range of substituted compounds.
Aplicaciones Científicas De Investigación
The compound features multiple heterocycles, including oxadiazole and triazole rings, which are known for their diverse biological activities. The presence of a piperidine moiety further enhances its pharmacological profile.
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole and triazole moieties exhibit significant anticancer properties. The structural modifications in 8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one have shown promising results against various cancer cell lines.
Case Study: Inhibition of HDAC Enzymes
A study demonstrated that derivatives of oxadiazole could inhibit histone deacetylase (HDAC) enzymes effectively. The compound was tested against HDAC-1 and exhibited an IC50 value comparable to established inhibitors like SAHA (suberoylanilide hydroxamic acid), indicating its potential as an anticancer agent .
Neuropharmacology
The modulation of metabotropic glutamate receptors (mGluRs) is another area where this compound shows promise. Targeting mGluRs has been explored for treating neurological disorders such as schizophrenia and anxiety.
Case Study: mGluR Modulators
Research has highlighted that derivatives similar to 8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can act as allosteric modulators for mGluRs. These compounds may offer a more selective therapeutic approach compared to traditional antipsychotics .
Antimicrobial Properties
The unique chemical structure of this compound also lends itself to antimicrobial applications. Studies have indicated that oxadiazole derivatives can possess significant antibacterial and antifungal activity.
Data Overview
A comparative analysis of several oxadiazole derivatives indicated that those with a piperidine substituent exhibited enhanced antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .
Mecanismo De Acción
The mechanism of action of 8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The following table compares the target compound with structurally or functionally related molecules, emphasizing synthetic routes, substituents, and applications:
Structural and Functional Insights
Core Heterocycles: The target’s triazolo-pyridinone core is distinct from oxadiazolo-thiazines (e.g., 32, 33) but shares the oxadiazole moiety . Compared to AZD5153’s triazolopyridazine, the target lacks a pyridazine ring but retains nitrogen-rich heterocycles for target engagement . Piperidine/piperazine groups are common in all compared compounds, enhancing solubility and enabling interactions with hydrophobic binding pockets .
Synthetic Strategies :
- The target’s oxadiazole formation likely parallels methods in , where acetals react with amines under reflux .
- Piperidine coupling may resemble Intermediate 26’s synthesis, where tert-butyl esters are substituted with piperidine derivatives .
Biological Relevance :
Actividad Biológica
The compound 8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one (CAS No. 1239776-62-5) is a novel chemical entity with potential therapeutic applications. Its unique structure combines features from oxadiazole and triazole moieties, which are known for their diverse biological activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 293.29 g/mol. The structural composition allows for various interactions with biological targets, potentially leading to significant pharmacological effects.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
Anticancer Activity
Research indicates that derivatives containing oxadiazole units exhibit promising anticancer properties. For example, compounds similar to the target molecule have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and U937 (monocytic leukemia). These compounds often induce apoptosis in a dose-dependent manner, suggesting that the triazole and oxadiazole moieties contribute significantly to their anticancer effects .
Antimicrobial Properties
The compound's structural elements may also confer antibacterial and antifungal activities. In vitro studies have shown that related oxadiazole derivatives possess significant activity against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents in similar structures has been linked to enhanced bioactivity against pathogens like Staphylococcus aureus and Escherichia coli .
Mechanism of Action
The mechanism by which this compound exerts its biological effects is likely multifaceted. Preliminary molecular docking studies suggest strong interactions between the compound and specific enzymes or receptors involved in cancer proliferation and microbial resistance. For instance, the presence of the piperidine moiety may enhance binding affinity to certain biological targets .
Case Studies
- Cytotoxicity Assays : In a study evaluating the cytotoxic effects of oxadiazole derivatives, one compound exhibited an IC50 value lower than that of doxorubicin against MCF-7 cells, indicating superior efficacy in inducing cell death through apoptosis mechanisms .
- Antimicrobial Testing : Another study demonstrated that derivatives similar to the target compound showed minimum inhibitory concentration (MIC) values as low as 75 µg/mL against Bacillus subtilis, suggesting potential as a lead compound for developing new antibiotics .
Data Tables
Q & A
Q. What synthetic strategies are optimal for constructing the triazolopyridine core in this compound?
The triazolopyridine scaffold can be synthesized via oxidative cyclization of hydrazine intermediates. Sodium hypochlorite in ethanol is a green and efficient oxidant for ring closure, yielding high purity (73% isolated yield) at room temperature . Alternative methods include palladium-catalyzed coupling of aldehyde-derived hydrazones, though this requires transition metal catalysis . Key steps include solvent selection (e.g., ethanol for greener synthesis) and reaction time optimization (3–16 hours depending on substituents) .
Q. How can the 1,3,4-oxadiazole moiety be introduced into the structure?
The oxadiazole ring is typically formed via cyclization of acylhydrazides or nitrile intermediates. For example, 2-amino-5-(4-methylphenyl)-1,3,4-oxadiazole derivatives are synthesized using diethyl oxalate and ketones under basic conditions (e.g., sodium hydride in toluene) . Copper-catalyzed "click" chemistry may also be employed for regioselective triazole-oxadiazole hybrid formation .
Q. What analytical techniques are critical for confirming the compound’s structure?
- NMR spectroscopy resolves aromatic protons and substituent connectivity (e.g., piperidinyl ethyl group at δ 3.5–4.0 ppm).
- Mass spectrometry (HRMS) confirms molecular ion peaks and fragmentation patterns.
- X-ray crystallography (if crystals are obtainable via methanol recrystallization) provides definitive bond-length and angle data .
- HPLC with UV detection monitors purity, especially for identifying impurities like unreacted hydrazides .
Advanced Research Questions
Q. How can molecular docking predict the biological activity of this compound?
Molecular docking against target enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) can assess binding affinity and mechanistic interactions. Parameters include:
- Ligand preparation : Optimize protonation states of the piperidinyl and oxadiazole groups.
- Grid box placement : Focus on the enzyme’s active site (e.g., heme-binding region for cytochrome P450 targets).
- Scoring functions : Use AutoDock Vina or Glide to rank pose stability. Studies on similar triazolopyridines show strong interactions with hydrophobic pockets and hydrogen bonding to catalytic residues .
Q. How should researchers resolve contradictory data in pharmacological assays (e.g., variable IC50 values)?
- Batch variability : Characterize impurities (e.g., via LC-MS) that may inhibit or enhance activity. Reference standards for triazolopyridine impurities are available .
- Assay conditions : Standardize solvent (DMSO concentration ≤1%), pH, and temperature.
- Target selectivity : Perform counter-screens against related enzymes (e.g., other CYP isoforms) to rule off-target effects .
Q. What strategies improve metabolic stability of the piperidinyl-ethyl substituent?
- Bioisosteric replacement : Substitute the 2-oxo group with a thioether or fluorinated analog to reduce oxidative metabolism.
- Prodrug design : Mask the piperidinyl nitrogen with acyloxyalkyl groups to enhance oral bioavailability.
- In vitro microsomal assays : Compare hepatic clearance rates of analogs using rat or human liver microsomes .
Methodological Considerations
- Synthetic reproducibility : Use anhydrous solvents (e.g., THF) and inert atmospheres for moisture-sensitive steps like copper-catalyzed cycloadditions .
- Green chemistry : Prioritize sodium hypochlorite over Cr(VI) or DDQ oxidants to minimize hazardous waste .
- Data validation : Cross-reference spectral data with published analogs (e.g., [1,2,4]triazolo[4,3-a]pyridines in Beilstein Journal protocols) .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
